molecular formula C10H16Cl2N2O2S B1431033 Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride CAS No. 1351582-77-8

Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride

Cat. No.: B1431033
CAS No.: 1351582-77-8
M. Wt: 299.22 g/mol
InChI Key: KANBJXNZTXRVSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride typically involves the reaction of thiophene-3-carboxylic acid with piperazine in the presence of a suitable coupling agent . The reaction is carried out under controlled conditions, often involving the use of solvents such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperazine and thiophene moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-piperazin-1-yl-2-thiophen-3-ylacetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.2ClH/c13-10(14)9(8-1-6-15-7-8)12-4-2-11-3-5-12;;/h1,6-7,9,11H,2-5H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANBJXNZTXRVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CSC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride
Reactant of Route 2
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride
Reactant of Route 3
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride
Reactant of Route 4
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride
Reactant of Route 5
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride
Reactant of Route 6
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride

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